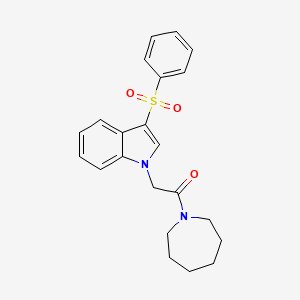![molecular formula C21H29N5OS B2909819 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide CAS No. 1223463-68-0](/img/structure/B2909819.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide is a complex organic molecule that exhibits a unique structural framework. This compound has drawn significant attention from the scientific community due to its potential applications in various fields including chemistry, biology, medicine, and industry. Its intricate molecular structure provides a broad spectrum of reactivity and interaction with biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide typically involves a multi-step process:
Formation of the Pyrimidine Ring: : The pyrimidine core is synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives, under acidic or basic conditions.
Pyridine Derivative Formation: : The pyridine moiety is incorporated through coupling reactions such as Suzuki or Stille cross-coupling using halogenated pyridine derivatives.
Amide Bond Formation: : Finally, the amide bond is formed through the reaction of the pyrimidine and pyridine derivatives with propanoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production typically scales up these synthetic routes using continuous flow techniques and high-throughput screening to optimize yields and purity. Automation and precise control over reaction conditions are essential to ensure the scalability of the production process.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: : Various substitution reactions are feasible due to the presence of reactive groups, allowing for functionalization at specific sites.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents or organometallic reagents in the presence of a catalyst.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols or amines.
Substitution: : Halogenated derivatives or organometallic compounds.
科学研究应用
Chemistry: This compound serves as a precursor or intermediate in the synthesis of more complex organic molecules
Biology: Research has indicated that this compound exhibits significant interaction with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In the pharmaceutical realm, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological pathways suggests it could be used in drug discovery and development.
Industry: The industrial applications include its use as a chemical reagent or catalyst in various processes, highlighting its versatility and utility in manufacturing and production.
作用机制
The compound exerts its effects through binding to molecular targets such as enzymes or receptors. The specific interaction mechanisms involve hydrogen bonding, van der Waals forces, and hydrophobic interactions, allowing it to modulate biological pathways and processes effectively.
相似化合物的比较
When compared with similar compounds such as 4,6-dimethyl-2-(methylsulfanyl)pyrimidine derivatives , the unique structural features of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide confer distinct properties and applications.
Similar Compounds Include:
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide
Other amide-linked pyrimidine-pyridine derivatives
属性
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[(6-piperidin-1-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5OS/c1-15-18(16(2)25-21(24-15)28-3)8-10-20(27)23-14-17-7-9-19(22-13-17)26-11-5-4-6-12-26/h7,9,13H,4-6,8,10-12,14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNPTOSCEDNQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC2=CN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
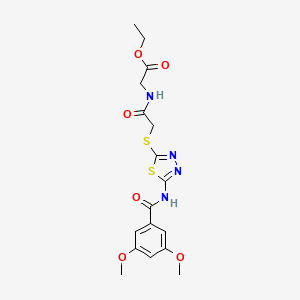
![ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2909738.png)
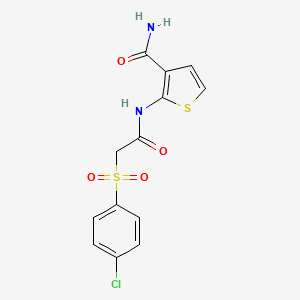
![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-8-(thiomorpholin-4-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2909742.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2909745.png)
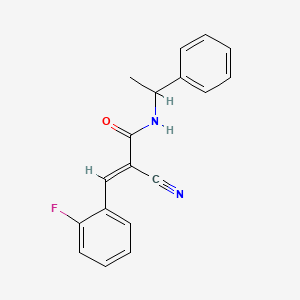
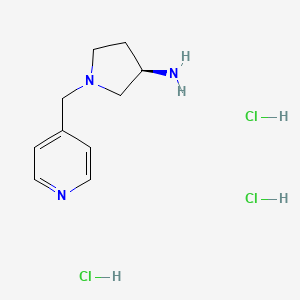
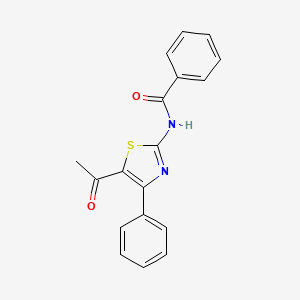
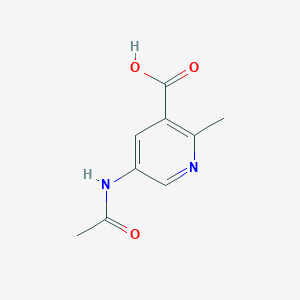
![4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2909754.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2909755.png)
![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride](/img/structure/B2909757.png)
